
Boc-L-glutamic acid alpha-cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-GLU-OCHEX, also known as N-tert-butoxycarbonyl-O5-cyclohexyl-L-glutamic acid, is a chemical compound with the molecular formula C16H27NO6. It is a derivative of glutamic acid, where the side-chain carboxyl group is protected by a cyclohexyl ester and the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to introduce glutamic acid residues while minimizing side reactions during acidic and basic treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BOC-GLU-OCHEX typically involves the protection of the amino and carboxyl groups of glutamic acid. The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The carboxyl group is then esterified with cyclohexanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In industrial settings, the production of BOC-GLU-OCHEX follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-GLU-OCHEX undergoes various chemical reactions, including:
Deprotection Reactions: The BOC group can be removed using trifluoroacetic acid (TFA), while the cyclohexyl ester can be cleaved using hydrogen fluoride (HF) or other strong acids.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the BOC protecting group.
Hydrogen Fluoride (HF): Used for the cleavage of the cyclohexyl ester.
Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in esterification reactions.
Major Products Formed
Applications De Recherche Scientifique
BOC-GLU-OCHEX has diverse applications in scientific research, including:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to introduce glutamic acid residues while minimizing side reactions.
Molecularly Imprinted Polymeric Membranes: Used in the preparation of polymeric membranes for chiral recognition and enantioselective permeation.
Optical Resolution of Amino Acids: Employed in the development of membranes for the optical resolution of amino acids.
Synthesis of Human Epidermal Growth Factor: Utilized in the synthesis of protected peptide derivatives for the classical solution synthesis of human epidermal growth factor.
Orthogonal Solid Phase Peptide Synthesis: Demonstrates versatility in the assembly of cyclic lactam peptides linked to the resin through the C-terminus.
Mécanisme D'action
The mechanism of action of BOC-GLU-OCHEX in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The BOC group protects the amino group during synthesis, preventing unwanted side reactions. The cyclohexyl ester protects the carboxyl group, which can be selectively cleaved under specific conditions to yield the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
BOC-ASP-OCHEX: A similar compound where aspartic acid is used instead of glutamic acid.
BOC-GLU-OBZL: A derivative of glutamic acid where the carboxyl group is protected by a benzyl ester.
Uniqueness
BOC-GLU-OCHEX is unique due to its specific protecting groups, which provide stability during peptide synthesis and minimize side reactions. The cyclohexyl ester is particularly stable to trifluoroacetic acid, making it suitable for use in solid-phase peptide synthesis.
Propriétés
Formule moléculaire |
C16H27NO6 |
|---|---|
Poids moléculaire |
329.39 g/mol |
Nom IUPAC |
5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) |
Clé InChI |
DVTMNTVXXIJGMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



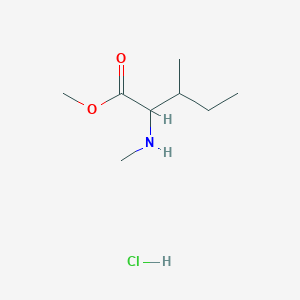

![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)

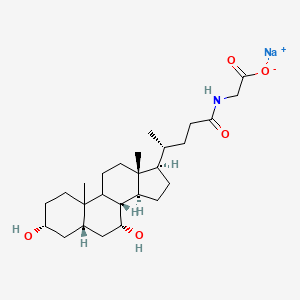
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
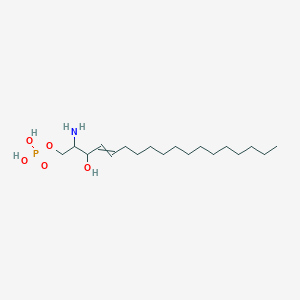
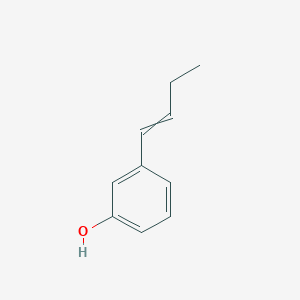
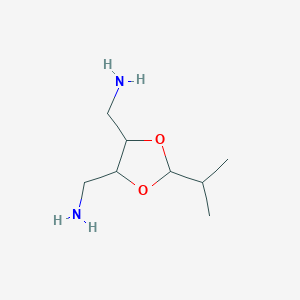
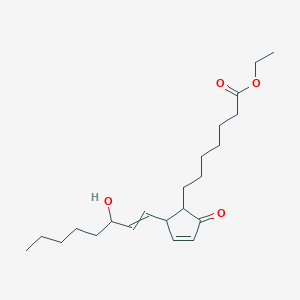
![2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13394586.png)
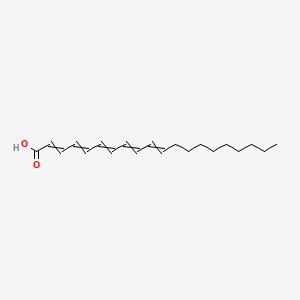
![(2,10,13-Trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B13394603.png)
